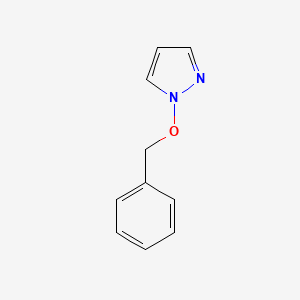

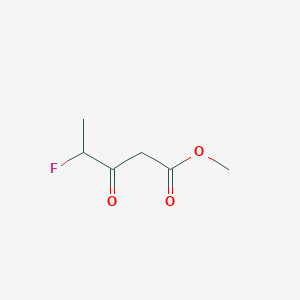

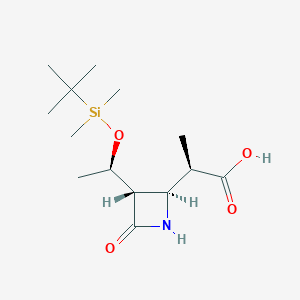

![molecular formula C13H15ClN2 B1313093 5-氯-2-环己基-1H-苯并[d]咪唑 CAS No. 124035-08-1](/img/structure/B1313093.png)

5-氯-2-环己基-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .Molecular Structure Analysis

The structure of imidazole includes a five-membered ring, consisting of three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity .科学研究应用

在抗菌活性中的应用

抗菌和抗真菌特性:苯并咪唑衍生物对枯草芽孢杆菌表现出优异的抗菌活性,对黑曲霉表现出显着的抗真菌活性,其中氯、溴和硝基取代的咪唑基氮杂环丁酮和硝基取代的咪唑基三唑特别有效 (Rekha 等人,2019)。类似地,新型苯并咪唑衍生物展示了有效的抗菌和抗真菌活性,突出了它们在解决微生物耐药性方面的潜力 (Bhatt 等人,2013)。

抗结核剂:几种 5-氯-1-(哌啶-4-基)-1H-苯并[d]咪唑-2(3H)-酮衍生物对分枝杆菌属表现出显着的抗结核活性,对接研究支持了它们作为有效抗结核剂的潜力 (Raju 等人,2020)。新型 1H-苯并[d]咪唑衍生物和类似物也对结核分枝杆菌和牛结核分枝杆菌菌株表现出优异的抑菌活性,呈现出一类新的选择性抗结核剂 (Gobis 等人,2015)。

在癌症研究中的应用

- 抗癌活性:合成的苯并咪唑衍生物,特别是那些具有环己基乙基、环己基丙基和苯基丙基部分的衍生物,对各种癌细胞系表现出有希望的抗癌活性,表明它们在癌症治疗中的潜力 (Singh 等人,2020)。类似地,新型苯并咪唑-噻唑衍生物对 HepG2 和 PC12 细胞系表现出抗癌特性,表明它们在癌症治疗中的可能作用 (Nofal 等人,2014)。

在有机合成和材料科学中的应用

稠合杂环化合物的合成:多米诺合成方法被用来构建稠合六环骨架,包括咪唑并喹啉并吖啶酮衍生物,展示了苯并咪唑化合物在有机合成中的多功能性,并在药物应用中具有潜力 (Li 等人,2014)。

有机发光二极管 (OLED):含有苯并咪唑结构的新型铱配合物被用于开发高效率 OLED,表明此类化合物在材料科学和电子器件领域中的效用 (Han 等人,2013)。

作用机制

未来方向

属性

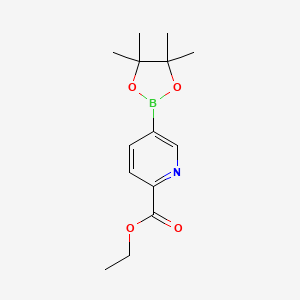

IUPAC Name |

6-chloro-2-cyclohexyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHBTBNWIXGYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438597 |

Source

|

| Record name | 1H-Benzimidazole, 5-chloro-2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole | |

CAS RN |

124035-08-1 |

Source

|

| Record name | 1H-Benzimidazole, 5-chloro-2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)